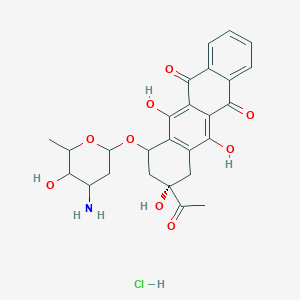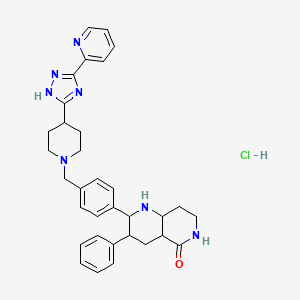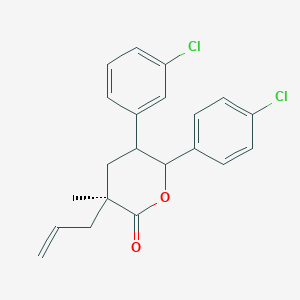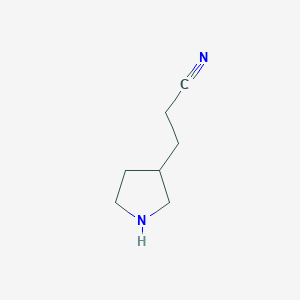
N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with 1-naphthylacetic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide derivatives: Compounds like phthalimide share a similar core structure and have diverse applications.
Naphthylacetamide derivatives: These compounds have similar functional groups and are used in various chemical and biological studies.
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide is unique due to its specific combination of isoindoline and naphthylacetamide moieties, which might confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H14N2O3 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
N-(1,3-dioxoisoindol-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14N2O3/c23-18(12-14-8-5-7-13-6-1-2-9-15(13)14)21-22-19(24)16-10-3-4-11-17(16)20(22)25/h1-11H,12H2,(H,21,23) |
Clave InChI |
MUNJTRRXAZPOCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)




![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)


![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)


![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)
